(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-25-14-6-4-12(5-7-14)17-21-16(22-23-17)11-20-18(24)13(10-19)9-15-3-2-8-26-15/h2-9H,11H2,1H3,(H,20,24)(H,21,22,23)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWBSXRDFKHGW-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)/C(=C\C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
- Cyano Group : A nitrile group that may enhance biological activity through electronic effects.
The compound's chemical formula is CHNO, and its molecular weight is approximately 296.34 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a study focusing on triazole derivatives found that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The specific compound exhibited an IC value lower than that of standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic index .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, reducing oxidative stress in cells .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . This activity is crucial for developing new antibiotics amid rising resistance rates.
Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One derivative showed selective cytotoxicity with an IC value significantly lower than doxorubicin, suggesting that structural modifications can enhance activity against specific cancer types .
Study 2: Antimicrobial Testing
In a separate investigation into the antimicrobial properties of related compounds, researchers evaluated their effectiveness against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a potential dual role as both anticancer and antimicrobial agents .
Comparison with Similar Compounds
NMR Spectral Analysis
NMR studies (Figure 6 in ) reveal that the target compound and analogues exhibit nearly identical chemical shifts in non-substituted regions (e.g., furan protons), confirming structural conservation. However, shifts in regions A (positions 39–44) and B (positions 29–36) highlight differences in substituent electronic environments. For instance, the 4-methoxyphenyl group in the target compound induces downfield shifts in region A compared to nitro or trifluoromethyl substituents in analogues .
Reactivity and Lumping Strategies
The “lumping strategy” (grouping structurally similar compounds) applies here: all three compounds share a cyano-enamide backbone, enabling collective analysis of reactivity trends. However, substituent variations significantly alter degradation pathways. For example:
- The nitro group in (2E)-2-cyano-N-(3-ethoxyphenyl)-... increases electrophilicity, accelerating hydrolysis.
- The trifluoromethyl group in (Z)-N-(1,3-benzodioxol-5-yl)-... enhances metabolic stability but reduces aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
